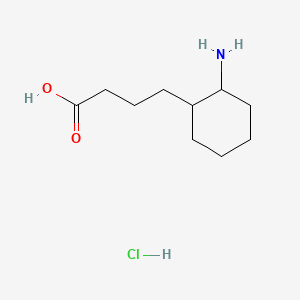
4-(2-Aminocyclohexyl)butanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminocyclohexyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes a cyclohexyl ring and an amino group, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride typically involves the reaction of cyclohexanone with a suitable amine, followed by a series of steps to introduce the butanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminocyclohexyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Aminocyclohexyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular activity and function. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-Aminocyclohexyl)butanoic acid hydrochloride include:
- 4-(2-Aminocyclohexyl)butanoic acid
- 4-(2-Aminocyclohexyl)butanoic acid methyl ester
- 4-(2-Aminocyclohexyl)butanoic acid ethyl ester
Uniqueness
What sets 4-(2-Aminocyclohexyl)butanoic acid hydrochloride apart from these similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are crucial.
Propriétés
Formule moléculaire |
C10H20ClNO2 |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
4-(2-aminocyclohexyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h8-9H,1-7,11H2,(H,12,13);1H |
Clé InChI |
MAKSOZANKXPXNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



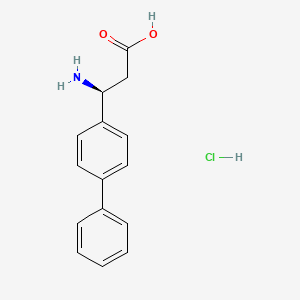
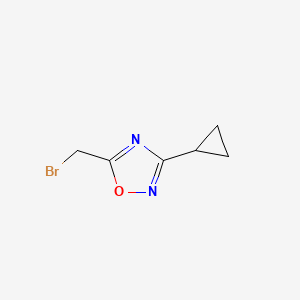

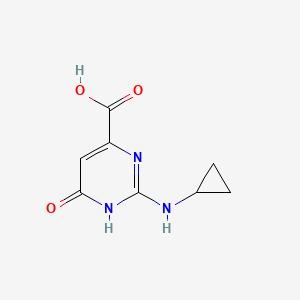
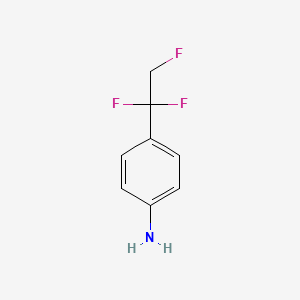
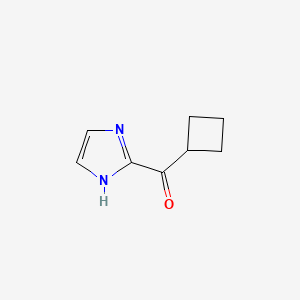


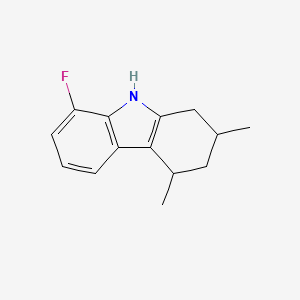

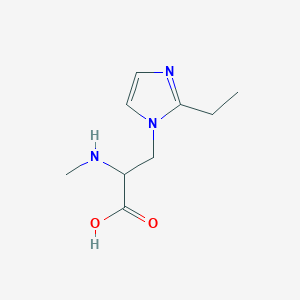

![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)
